molecular formula C16H17N3O2 B11033762 N-(naphthalen-1-yl)-2-(3-oxopiperazin-2-yl)acetamide

N-(naphthalen-1-yl)-2-(3-oxopiperazin-2-yl)acetamide

Cat. No.: B11033762
M. Wt: 283.32 g/mol
InChI Key: BGZKMMYGSZWPLU-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound that features a naphthalene ring and a piperazine derivative. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the following steps:

    Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Piperazine Derivative Synthesis: Piperazine derivatives are often synthesized through nucleophilic substitution reactions.

    Coupling Reaction: The final step involves coupling the naphthalene derivative with the piperazine derivative under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce halogens or other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-2-(3-oxopiperazin-2-yl)acetamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved can vary widely based on the compound’s structure and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(naphthalen-1-yl)-2-(2-oxopiperazin-1-yl)acetamide: A similar compound with a different substitution pattern on the piperazine ring.

    N-(naphthalen-1-yl)-2-(3-oxopiperidin-2-yl)acetamide: A compound with a piperidine ring instead of a piperazine ring.

Uniqueness

N-(naphthalen-1-yl)-2-(3-oxopiperazin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of both a naphthalene ring and a piperazine derivative. This combination of structural features may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N-naphthalen-1-yl-2-(3-oxopiperazin-2-yl)acetamide

InChI

InChI=1S/C16H17N3O2/c20-15(10-14-16(21)18-9-8-17-14)19-13-7-3-5-11-4-1-2-6-12(11)13/h1-7,14,17H,8-10H2,(H,18,21)(H,19,20)

InChI Key

BGZKMMYGSZWPLU-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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